molecular formula C18H19N5 B2942427 2-cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380079-62-7

2-cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2942427
CAS No.: 2380079-62-7
M. Wt: 305.385
InChI Key: DHAZLJXZZPLVLA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound with a molecular formula of C18H19N5 and a molecular weight of 305.385

Preparation Methods

The synthesis of 2-cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the azetidine ring and the attachment of the pyrazine and cyclopropyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Azetidine Ring: This step often involves the cyclization of suitable precursors under basic or acidic conditions.

    Attachment of the Pyrazine Group: This can be achieved through nucleophilic substitution reactions.

    Cyclopropyl Group Introduction: This step may involve cyclopropanation reactions using reagents like diazomethane.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-Cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe for studying various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with various enzymes or receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

2-Cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: These compounds also contain a benzodiazole core and have various biological activities.

    Pyrazine Derivatives: Compounds with a pyrazine ring are known for their antimicrobial and anticancer properties.

    Azetidine Derivatives: These compounds are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

IUPAC Name

2-cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-12-8-19-9-17(20-12)22-10-14(11-22)23-16-5-3-2-4-15(16)21-18(23)13-6-7-13/h2-5,8-9,13-14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAZLJXZZPLVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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